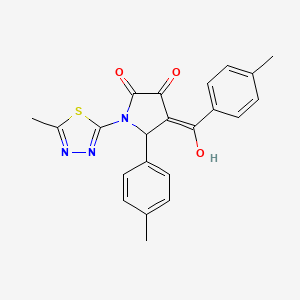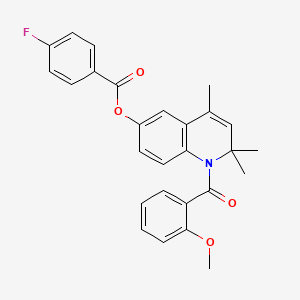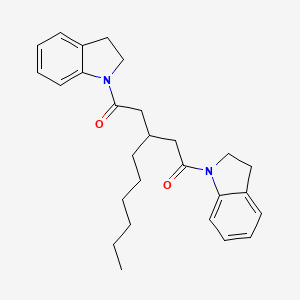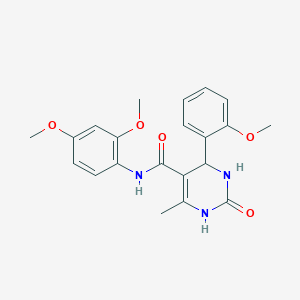
(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-phenyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is a complex organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes methoxy groups, a phenyl group, and a tetrahydroisoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.
Addition of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where a phenyl group is introduced to the tetrahydroisoquinoline core.
Formation of the Imino Group: The final step involves the conversion of the amine group to an imine using reagents such as anhydrous zinc chloride and an appropriate aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups using reagents like sodium methoxide or phenyl lithium.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrahydroisoquinolines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has shown promise in preliminary studies as a potential therapeutic agent due to its interaction with various biological targets.
Medicine
In medicine, (1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is being investigated for its potential use in treating neurological disorders. Its ability to cross the blood-brain barrier and interact with neurotransmitter receptors makes it a candidate for further research.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction cascades and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the phenyl and imino groups.
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy and phenyl groups.
N-Phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy and dimethyl groups.
Uniqueness
(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is unique due to the presence of both methoxy and phenyl groups, which contribute to its distinct chemical and biological properties. Its structural complexity allows for diverse chemical reactivity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H22N2O2 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
6,7-dimethoxy-3,3-dimethyl-N-phenyl-4H-isoquinolin-1-amine |
InChI |
InChI=1S/C19H22N2O2/c1-19(2)12-13-10-16(22-3)17(23-4)11-15(13)18(21-19)20-14-8-6-5-7-9-14/h5-11H,12H2,1-4H3,(H,20,21) |
InChI-Schlüssel |
YECCPWOCGVXZRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)NC3=CC=CC=C3)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635561.png)

![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B11635565.png)
![(6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635569.png)
![N,N-dibutyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11635585.png)

![7-[(4-ethenylbenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11635587.png)


![4-(4-ethoxybenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635599.png)

![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-methylbenzamide](/img/structure/B11635613.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635617.png)
![2-[(E)-1-(3-Iodophenyl)methylidene]-6-methoxybenzo[DE]chromen-3(2H)-one](/img/structure/B11635629.png)
